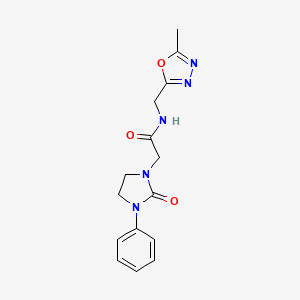
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of a 1,3,4-oxadiazole ring and an imidazolidinone moiety which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 0.37 |
Anticancer Activity
Recent studies indicate that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown promising cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value as low as 1.59 μM against A549 human lung cancer cells, indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives have been reported to inhibit various enzymes involved in cancer progression such as topoisomerases and histone deacetylases (HDACs), which play crucial roles in DNA replication and gene expression regulation .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The presence of the oxadiazole ring in the structure enhances the lipophilicity and overall bioavailability of the compound. The introduction of various substituents on the oxadiazole ring has been shown to modulate its activity:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increase potency |
| Bulky groups | Decrease potency |
| Hydroxyl groups | Enhance solubility |
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Cytotoxicity Testing : In vitro studies on A549 and MDA-MB-231 cell lines revealed that modifications to the imidazolidinone structure could lead to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Apoptotic Pathways : Research indicated that compounds with oxadiazole rings significantly increased apoptotic markers in treated cancer cells compared to controls .
属性
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-17-18-14(23-11)9-16-13(21)10-19-7-8-20(15(19)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYQSRKGLDUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














